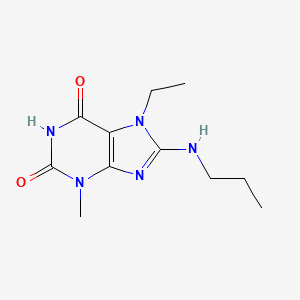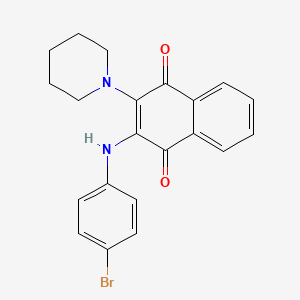
7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as EPPD, is a purine-based compound that has been extensively studied for its potential use in scientific research. EPPD is a derivative of the well-known drug, caffeine, and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Molecular Structure and Properties
- Molecular Geometry and Hydrogen Bonding : The molecular geometry of related purine derivatives, like 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione, has been analyzed. These studies focus on the planarity of fused rings, conformation of substituent groups, and hydrogen bonding networks (Karczmarzyk et al., 1995).
Chemical Reactions and Synthesis
- Reaction with Glycerol Epichlorohydrin : Research on the reaction of 2-aminotheophyllines with glycerol epichlorohydrin has led to the formation of various compounds like 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline (Kremzer et al., 1981).
Biological and Pharmacological Studies
- Cardiovascular Activity : Synthesized derivatives of related compounds have been tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, with some displaying significant effects (Chłoń-Rzepa et al., 2004).
- Antidepressant Properties : A synthesized derivative, 8-cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione, has shown antidepressant activity, indicating the therapeutic potential of these compounds (Khaliullin et al., 2017).
Novel Synthesis Methods
- New Synthesis Techniques : Research has been conducted on new synthesis methods for derivatives of purine, such as 7-methyl-8-oxoguanosine, which contributes to the development of new pharmaceuticals (Kini et al., 1987).
Antiviral Research
- SARS Coronavirus Inhibitor : A closely related compound, 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione, has been identified as a potential inhibitor against SARS coronavirus helicase, demonstrating significant inhibitory effects on the virus's ATP hydrolysis and double-stranded DNA unwinding activities (Cho et al., 2015).
Antimicrobial Activities
- Antimicrobial Potential : Synthesized derivatives of purin-8-ones have been tested for antimicrobial activities against various bacteria, providing insights into the development of new antibacterial agents (Sharma et al., 2004).
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-4-6-12-10-13-8-7(16(10)5-2)9(17)14-11(18)15(8)3/h4-6H2,1-3H3,(H,12,13)(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAWTRPZFNFMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)


![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2419716.png)
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2419718.png)

![N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2419722.png)
![4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B2419724.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2419725.png)

![N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419729.png)
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)
